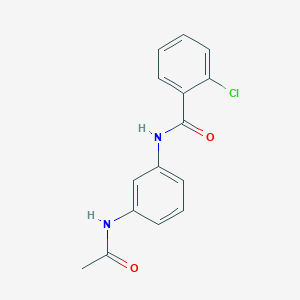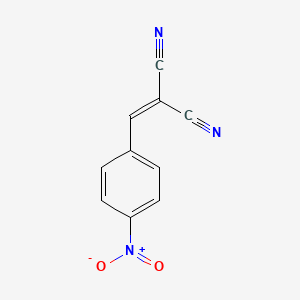
N-(3-acetamidophenyl)-2-chlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetamidophenyl)-2-chlorobenzamide is a member of benzamides.
Applications De Recherche Scientifique
1. Metabolism Studies
N-(3-acetamidophenyl)-2-chlorobenzamide and its related compounds have been studied for their metabolism in human and animal models. A study found that human liver microsomes can metabolize related compounds like alachlor to its metabolites, indicating the involvement of human cytochrome P450 enzymes in this process (Coleman et al., 1999). Another study expanded on this by comparing the metabolism of chloroacetamide herbicides in human and rat liver microsomes, highlighting the differences in metabolic pathways between species (Coleman et al., 2000).
2. Anticancer, Anti-Inflammatory, and Analgesic Activities
The potential of related acetamide derivatives in therapeutic applications has been explored. A study synthesized derivatives with phenoxy acetamide and assessed their anticancer, anti-inflammatory, and analgesic activities. Among the synthesized compounds, one demonstrated significant potential as a therapeutic agent (Rani et al., 2014).
3. Environmental Impact and Degradation
Research has been conducted on the environmental impact and degradation of related compounds. For instance, a study on the herbicide acetochlor (related to N-(3-acetamidophenyl)-2-chlorobenzamide) in the hydrologic system of the Midwestern United States revealed its presence in various water samples, contributing to environmental monitoring and safety assessments (Kolpin et al., 1996).
4. Drug Synthesis and Molecular Docking Analysis
The synthesis and molecular docking analysis of related acetamide compounds have been explored for their potential as anticancer drugs. For example, a study on N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide provided insights into its structure and potential anticancer activity through in silico modeling (Sharma et al., 2018).
5. Analytical Methods and Quantitative Analysis
Analytical methods and quantitative analysis have been applied to related compounds for environmental monitoring. A study on the hydrolysis of a benzoylphenylurea insecticide, producing 2-chlorobenzamide (a related compound), highlighted the importance of accurate prediction models for environmental safety assessments (Lu et al., 2004).
Propriétés
Nom du produit |
N-(3-acetamidophenyl)-2-chlorobenzamide |
|---|---|
Formule moléculaire |
C15H13ClN2O2 |
Poids moléculaire |
288.73 g/mol |
Nom IUPAC |
N-(3-acetamidophenyl)-2-chlorobenzamide |
InChI |
InChI=1S/C15H13ClN2O2/c1-10(19)17-11-5-4-6-12(9-11)18-15(20)13-7-2-3-8-14(13)16/h2-9H,1H3,(H,17,19)(H,18,20) |
Clé InChI |
WLFFAEBDQNWOJY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1204216.png)

![2-[6-(Cyclopentylamino)-9-purinyl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1204219.png)
![2-[(4-Hydroxyphenyl)methyl]propanedinitrile](/img/structure/B1204220.png)




![6-Phenyl-4-(1-pyrrolyl)furo[2,3-d]pyrimidine](/img/structure/B1204228.png)


![2-[2-(2-Methoxyethoxy)ethoxy]-1,3-dioxolane](/img/structure/B1204232.png)

